4-(2-Bromoethoxy)benzonitrile
Overview
Description
4-(2-Bromoethoxy)benzonitrile is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromoethoxy group attached to a benzonitrile moiety. The compound's structure and properties allow it to participate in a range of chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related brominated benzonitrile compounds has been explored in several studies. For instance, 4-bromomethyl-benzonitrile was prepared through photochemical bromination of p-methyl-benzonitrile, followed by washing and recrystallization to achieve a high purity product . Similarly, 4-Amino-2-(trifluoromethyl)benzonitrile, another intermediate for pharmaceutical synthesis, was produced from m-fluoro-(trifluoromethyl)benzene through a multi-step process including bromination . These methods highlight the importance of bromination reactions in the synthesis of brominated benzonitrile derivatives.
Molecular Structure Analysis
The molecular structure of brominated benzonitrile derivatives has been extensively studied using various techniques. Single crystal X-ray diffraction has been employed to determine the crystal structure of 2- and 4-(2-bromoethoxy)diphenylmethanes, revealing a gauche conformation of the bromoethoxy group and short Br...O intramolecular interactions . Additionally, vibrational spectroscopy and DFT calculations have been used to study the structure of 4-bromo benzonitrile, providing insights into the vibrational frequencies and molecular geometry .
Chemical Reactions Analysis
Brominated benzonitrile compounds can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide demonstrates the reactivity of 4-bromobenzoic hydrazide, which can form hydrazone Schiff base compounds through condensation reactions . These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which can stabilize the formation of new bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzonitrile derivatives are influenced by their molecular structure. The crystal packing and melting points of 2- and 4-(2-bromoethoxy)diphenylmethanes vary due to differences in intermolecular hydrogen bonding . The electronic properties, such as HOMO-LUMO energy levels and band gaps, can be determined through electrochemical studies and DFT calculations, as shown for luminescent benzonitrile derivatives . Additionally, the vibrational spectra of these compounds provide information about their bond strengths and molecular interactions .
Scientific Research Applications
Synthesis and Antitumor Activity
4-(2-Bromoethoxy)benzonitrile is involved in the synthesis of tridentate NNN ligands, which, when combined with cobalt(II) perchlorate, form complexes exhibiting potential anticancer activity. One such complex, Co(ppytbH)22.3(H2O), has shown significant anticancer properties against U937 human monocytic cells (Bera et al., 2021).
Herbicide Measurement in Biological Specimens
This compound has been identified in the development of high-performance liquid-chromatographic assays for herbicides. These assays are crucial in diagnosing acute poisoning by herbicides like bromoxynil and ioxynil, which are related to benzonitrile (Flanagan & Ruprah, 1989).
Improvement in Battery Performance
In the field of energy storage, derivatives of benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been used as electrolyte additives in lithium-ion batteries. These additives enhance the cyclic stability and overall performance of high-voltage lithium-ion batteries (Huang et al., 2014).
Vibrational Spectra Studies
Studies on the vibrational spectra of compounds like 4-bromo benzonitrile have contributed to our understanding of chemical properties and reactivity. These investigations provide insight into the molecular structure and behavior of benzonitriles (Krishnakumar et al., 2009).
Cytotoxicity of Pesticides
Research has also focused on the cytotoxic effects of benzonitrile herbicides, including their impact on human cell lines. This is crucial for understanding the environmental and health implications of these chemicals (Lovecká et al., 2015).
Surface Modification of Materials
Benzonitrile compounds are used in surface modification processes. For instance, 4-(Trichlorosilylmethyl)benzonitrile has been applied in modifying the surface of materials like tin dioxide, showcasing its versatility in materials science (Grüniger & Calzaferri, 1979).
Understanding of Microbial Degradation
Studies on the microbial degradation of benzonitrile herbicides provide insights into environmental impacts and the fate of these chemicals in soil and subsurface environments (Holtze et al., 2008).
properties
IUPAC Name |
4-(2-bromoethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKAPFWKLFIYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368723 | |
Record name | 4-(2-Bromoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)benzonitrile | |
CAS RN |
37142-39-5 | |
Record name | 4-(2-Bromoethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37142-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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